molecular formula C13H10N2O3S B11660673 Indolin-1-yl(5-nitrothiophen-2-yl)methanone

Indolin-1-yl(5-nitrothiophen-2-yl)methanone

Cat. No.: B11660673
M. Wt: 274.30 g/mol
InChI Key: IWEFVEJXFAQKMU-UHFFFAOYSA-N
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Description

1-(5-nitrothiophene-2-carbonyl)-2,3-dihydro-1H-indole is an organic compound that features a nitrothiophene moiety attached to a dihydroindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-nitrothiophene-2-carbonyl)-2,3-dihydro-1H-indole typically involves the reaction of 5-nitrothiophene-2-carbonyl chloride with 2,3-dihydro-1H-indole in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Base: Triethylamine or pyridine

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates like 5-nitrothiophene-2-carbonyl chloride .

Chemical Reactions Analysis

Types of Reactions

1-(5-nitrothiophene-2-carbonyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Condensation: The carbonyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon

    Substitution: Sodium methoxide, dimethyl sulfoxide

    Condensation: Anhydrous ethanol, acetic acid

Major Products Formed

    Reduction: 1-(5-aminothiophene-2-carbonyl)-2,3-dihydro-1H-indole

    Substitution: Various substituted thiophene derivatives

    Condensation: Imines or hydrazones

Scientific Research Applications

1-(5-nitrothiophene-2-carbonyl)-2,3-dihydro-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-nitrothiophene-2-carbonyl)-2,3-dihydro-1H-indole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The indole moiety can also interact with various biological targets, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

    5-nitrothiophene-2-carbonyl chloride: A precursor used in the synthesis of 1-(5-nitrothiophene-2-carbonyl)-2,3-dihydro-1H-indole.

    2,3-dihydro-1H-indole: The core structure that forms the basis of the compound.

    5-aminothiophene-2-carbonyl derivatives: Similar compounds where the nitro group is replaced by an amino group.

Uniqueness

1-(5-nitrothiophene-2-carbonyl)-2,3-dihydro-1H-indole is unique due to the combination of the nitrothiophene and dihydroindole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H10N2O3S

Molecular Weight

274.30 g/mol

IUPAC Name

2,3-dihydroindol-1-yl-(5-nitrothiophen-2-yl)methanone

InChI

InChI=1S/C13H10N2O3S/c16-13(11-5-6-12(19-11)15(17)18)14-8-7-9-3-1-2-4-10(9)14/h1-6H,7-8H2

InChI Key

IWEFVEJXFAQKMU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(S3)[N+](=O)[O-]

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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